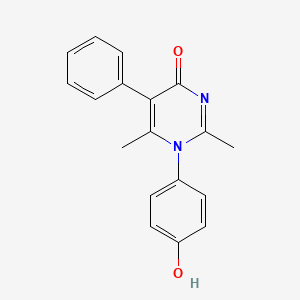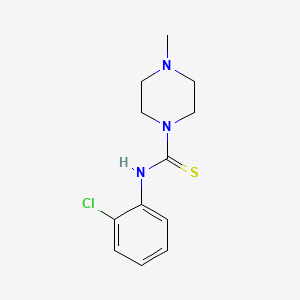
1-(1-benzyl-5-nitrobenzimidazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzyl-5-nitrobenzimidazol-2-yl)ethanone is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles are bicyclic molecules composed of a benzene ring fused to an imidazole ring. This particular compound features a benzyl group at the 1-position, a nitro group at the 5-position, and an ethanone group at the 2-position of the benzimidazole ring.
Preparation Methods
The synthesis of 1-(1-benzyl-5-nitrobenzimidazol-2-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-(1-Benzyl-5-nitrobenzimidazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as halides. Major products formed from these reactions include amino derivatives, oxides, and substituted benzimidazoles.
Scientific Research Applications
1-(1-Benzyl-5-nitrobenzimidazol-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for the development of new antibiotics and antiparasitic drugs.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: The compound is used in the development of optical sensors and photovoltaic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-5-nitrobenzimidazol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The benzimidazole ring can mimic the structure of nucleotides, allowing the compound to interfere with DNA synthesis and repair.
Comparison with Similar Compounds
1-(1-Benzyl-5-nitrobenzimidazol-2-yl)ethanone can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease.
Bendamustine: An anticancer drug used in the treatment of chronic lymphocytic leukemia and non-Hodgkin’s lymphoma. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for a variety of applications in different fields.
Properties
IUPAC Name |
1-(1-benzyl-5-nitrobenzimidazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11(20)16-17-14-9-13(19(21)22)7-8-15(14)18(16)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUBZCUATBGOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5712914.png)

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5712935.png)
![2-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B5712937.png)

![4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol](/img/structure/B5712951.png)
![N-(4-METHOXYPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA](/img/structure/B5712967.png)
![2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene](/img/structure/B5712972.png)
![N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5712974.png)
![N-[4-(dimethylamino)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B5712984.png)
![4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5712985.png)
![(3,5-DIMETHYL-4-ISOXAZOLYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5712989.png)
